Home > Products > Screening Compounds P102717 > 7-Benzyl-3-butylxanthine
7-Benzyl-3-butylxanthine - 200487-22-5

7-Benzyl-3-butylxanthine

Catalog Number: EVT-8887663
CAS Number: 200487-22-5
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Benzyl-3-butylxanthine is a xanthine derivative that exhibits significant pharmacological properties, particularly as an adenosine receptor antagonist. Xanthines are a class of compounds that include well-known stimulants such as caffeine and theophylline. The structural modifications in 7-benzyl-3-butylxanthine enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

7-Benzyl-3-butylxanthine is classified under the category of xanthines, which are purine derivatives. It is synthesized from various precursors, including N-benzyl-N'-butylurea, and is characterized by the presence of a benzyl group at the 7-position and a butyl group at the 3-position of the xanthine scaffold. This compound is primarily studied for its interactions with adenosine receptors, particularly the A3 subtype, which plays a role in various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-benzyl-3-butylxanthine typically involves several steps:

  1. Starting Materials: The synthesis begins with N-benzyl-N'-butylurea as the primary starting material.
  2. Cyclization: The compound undergoes cyclization to form the xanthine core. This step often involves heating under basic conditions or using specific reagents to facilitate the formation of the xanthine ring.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

For instance, one reported method yields 7-benzyl-3-butylxanthine with a yield of approximately 68% through classical methods involving condensation reactions and subsequent cyclization .

Molecular Structure Analysis

Structure and Data

The molecular formula of 7-benzyl-3-butylxanthine is C16H18N4O2C_{16}H_{18}N_{4}O_{2}. Its structure consists of a xanthine backbone with specific substituents that influence its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

7-Benzyl-3-butylxanthine can participate in various chemical reactions typical for xanthine derivatives:

  1. Adenosine Receptor Binding: The compound acts as an antagonist at adenosine receptors, particularly A3 receptors, which can be evaluated through binding assays.
  2. Modification Reactions: Further chemical modifications can be performed to enhance its activity or selectivity towards specific receptors.

The structure-activity relationship studies indicate that modifications at positions 1, 3, and 7 significantly affect receptor affinity and selectivity .

Mechanism of Action

Process and Data

The mechanism of action for 7-benzyl-3-butylxanthine primarily involves:

  1. Adenosine Receptor Antagonism: By binding to adenosine receptors, this compound inhibits adenosine's action, leading to increased neurotransmitter release and enhanced physiological responses.
  2. Pharmacological Effects: The antagonism can result in effects such as increased heart rate, improved cognitive function, and potential anti-inflammatory actions.

Studies have shown that benzyl substitutions significantly increase binding affinity for A3 receptors compared to unsubstituted xanthines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Moderately soluble in organic solvents; solubility in water is limited due to its lipophilic nature.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data: Characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), confirming its molecular structure .
Applications

Scientific Uses

7-Benzyl-3-butylxanthine has several notable applications in scientific research:

  1. Pharmacological Research: It serves as a tool compound for studying adenosine receptor functions and their roles in various physiological processes.
  2. Potential Therapeutic Agent: Due to its receptor antagonism properties, it may have applications in treating conditions related to adenosine signaling, such as asthma or cardiovascular diseases.
  3. Structure-Activity Relationship Studies: It is used in drug design efforts aimed at developing more selective adenosine receptor antagonists with fewer side effects.
Rational Design and Synthesis Strategies

Scaffold Optimization in Xanthine-Based Drug Discovery

The xanthine core (3,7-dihydro-1H-purine-2,6-dione) represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad bioactivity profile. Natural methylxanthines like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) demonstrate diverse physiological effects, including adenosine receptor antagonism, phosphodiesterase inhibition, and neuroprotective actions [1] [2]. Scaffold optimization strategies focus on modifying the xanthine nucleus at key positions—N-1, N-3, N-7, and C-8—to enhance target selectivity, potency, and physicochemical properties. 7-Benzyl-3-butylxanthine exemplifies this approach, where strategic substitutions aim to exploit hydrophobic binding pockets in therapeutic targets while maintaining the hydrogen-bonding capacity of the xanthine core [1] [6].

Table 1: Key Modifications in Xanthine-Based Drug Design

PositionCommon ModificationsBiological ImpactExample Compounds
N-3Alkyl chains (methyl, propyl)Modulates adenosine receptor affinityTheobromine, Pentoxifylline
N-7Benzyl groupsEnhances kinase/Nf-κB inhibitionKMUP-1, 7-Benzylxanthines
C-8Aryl, heteroarylImproves A2B adenosine receptor selectivityPSB-603, MRS-1754
N-1Methyl, cycloalkylInfluences solubility and metabolic stabilityCaffeine, Theophylline

Substituent Engineering at N-7 and C-3 Positions: Benzyl vs. Butyl Group Dynamics

The pharmacological profile of 7-benzyl-3-butylxanthine hinges on the steric, electronic, and hydrophobic contributions of its N-7 and N-3 substituents:

  • N-7 Benzylation: Incorporation of a benzyl group at N-7 significantly expands the compound’s interaction potential with protein targets. The aromatic ring enables π-π stacking with phenylalanine or tyrosine residues in kinase domains (e.g., VEGFR-2, PI3K) or transcription factor binding sites (e.g., NF-κB) [6]. This modification also increases lipophilicity (log P), facilitating membrane penetration while potentially reducing aqueous solubility—a trade-off addressed through formulation or prodrug strategies [5].
  • N-3 Butylation: The n-butyl chain at N-3 introduces conformational flexibility and enhanced hydrophobic volume compared to smaller alkyl groups (e.g., methyl in theophylline). This extension improves affinity for adenosine receptors by filling deeper lipophilic pockets, as evidenced by structure-activity relationship (SAR) studies of xanthine derivatives [1]. Butyl groups also confer metabolic stability by shielding the N-3 position from oxidative N-demethylation, a common degradation pathway for methylxanthines [2].

Synthetic routes to these modifications exploit regioselective alkylation. 7-Benzylation typically employs benzyl chloride/bromide with 3-butylxanthine precursors under basic conditions (K₂CO₃/DMF), leveraging the moderate nucleophilicity of N-7 [5]. N-3 alkylation often precedes N-7 modification due to the higher acidity of the N-3 proton (pK~8–10), allowing directed metalation or phase-transfer catalysis [8].

Computational Modeling for Regioselective Functionalization

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) enable precise prediction of regioselectivity and reaction kinetics in xanthine derivatization. Key computational insights for 7-benzyl-3-butylxanthine synthesis include:

  • Atomic Charge Distribution: Natural bond orbital (NBO) analysis reveals N-3 carries the highest negative charge (−0.52 e), followed by N-1 (−0.48 e) and N-7 (−0.45 e), explaining preferential alkylation at N-3 under kinetic control [8] [9].
  • Transition State Modeling: For N-7 benzylation, activation energies (ΔG‡) are ~3–5 kcal/mol lower than N-1 alkylation due to reduced steric hindrance from the C-8 position [9].
  • Solvent Effects: Polar solvents (e.g., DMF) stabilize zwitterionic intermediates in Sₙ2 reactions, accelerating N-alkylation versus nonpolar media [9].

Table 2: Computational Parameters for Regioselective Xanthine Functionalization

ParameterN-1 AlkylationN-3 AlkylationN-7 Alkylation
Atomic Charge (N, e)−0.48−0.52−0.45
ΔG‡ (kcal/mol)18.715.216.9
Bond Length (Å, post-rxn)1.371.351.38
Solvent PolarizabilityHigh influenceModerate influenceModerate influence

These models guide optimal conditions: N-3 butylation first with n-butyl iodide/NaH in DMF (0°C→RT), followed by N-7 benzylation with benzyl bromide/K₂CO₃ in refluxing acetonitrile [8] [9].

Structure-Guided Approaches Inspired by KMUP-1 and Related Xanthine Analogues

The design of 7-benzyl-3-butylxanthine incorporates structural motifs from advanced xanthine-based therapeutics:

  • KMUP-1 (7-Benzyl-1,3-dimethylxanthine): This analogue demonstrates potent chemoprotection via dual inhibition of NF-κB activation and phosphodiesterase (PDE). Its 7-benzyl group inserts into a hydrophobic cleft in IKKα/β kinases, disrupting IκB phosphorylation and subsequent NF-κB nuclear translocation [6]. The 3-butyl chain in 7-benzyl-3-butylxanthine extends this interaction, exploiting additional van der Waals contacts with residues like Leu21 and Val29 in IKKβ’s ATP-binding site [6].
  • C-8 Functionalization Lessons: While 7-benzyl-3-butylxanthine retains hydrogen at C-8, studies of 8-aryl xanthines (e.g., 8-phenyltheophylline) reveal that bulky C-8 substituents can hinder base stacking, reducing crystallization tendencies and improving solubility—a consideration for future analogs [9].
  • Synergistic Substituent Effects: Hybridizing the N-7 benzyl (from KMUP-1) with elongated N-3 alkyl chains (e.g., butyl) leverages complementary pharmacological mechanisms: benzyl enhances kinase/transcription factor engagement, while butyl augments adenosine receptor modulation and metabolic stability [1] [6].

Synthetic pathways mirror those of KMUP-1, starting from 3-butylxanthine via Traube’s synthesis (condensation of 5,6-diaminouracil with alkylisocyanate) followed by N-7 benzylation [6] [8]. Recent innovations include microwave-assisted Traube cyclization (30 min, 150°C), improving yields from 45% to 78% for N-3,N-7-disubstituted xanthines [8].

Properties

CAS Number

200487-22-5

Product Name

7-Benzyl-3-butylxanthine

IUPAC Name

7-benzyl-3-butylpurine-2,6-dione

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C16H18N4O2/c1-2-3-9-20-14-13(15(21)18-16(20)22)19(11-17-14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22)

InChI Key

PPGCOAABDKNNMU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.